Fmoc-D-Bpa-OH

Catalog No.
S1768515
CAS No.
117666-97-4
M.F
C31H25NO5
M. Wt
491,52 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Bpa-OH

CAS Number

117666-97-4

Product Name

Fmoc-D-Bpa-OH

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C31H25NO5

Molecular Weight

491,52 g/mole

InChI

InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m1/s1

InChI Key

SYOBJKCXNRQOGA-MUUNZHRXSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-D-Bpa-OH;117666-97-4;Fmoc-4-benzoyl-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoicacid;Fmoc-D-4-Benzoylphenylalanine;AmbotzFAA1665;SCHEMBL119472;09773_FLUKA;CTK7G2292;MolPort-003-795-019;ZINC2560906;CF-728;AKOS015837371;AJ-40671;AK114765;SC-21310;KB-209623;TL8000491;TR-062099;I14-3602;(2R)-3-(4-benzoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-D-Bpa-OH, also known as N-Fmoc-4-benzoyl-D-phenylalanine, is a synthetic building block used in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids, in a laboratory setting.

Applications in Peptide Synthesis

Fmoc-D-Bpa-OH incorporates a D-enantiomer of phenylalanine, meaning the side chain is oriented differently compared to the naturally occurring L-phenylalanine. This unique feature allows researchers to introduce specific functionalities into peptides, leading to various applications:

  • Study of protein-protein interactions: By incorporating Fmoc-D-Bpa-OH into specific positions of a peptide, researchers can probe protein-protein interaction surfaces. The unnatural D-configuration can disrupt hydrogen bonding patterns, potentially altering how the peptide interacts with other proteins [].
  • Development of peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides. Replacing natural amino acids with Fmoc-D-Bpa-OH can improve the stability and potency of peptidomimetics, making them valuable tools for drug discovery [].
  • Design of peptide-based materials: Fmoc-D-Bpa-OH can be used to create novel peptide-based materials with specific properties. The aromatic and bulky nature of the benzoyl group can influence the self-assembly and interactions of these materials, leading to potential applications in areas like drug delivery and biomaterials [].

Fmoc-D-Bpa-OH, or Fluorenylmethoxycarbonyl-Diphenylalanine Hydroxyl, is a synthetic amino acid derivative characterized by the presence of a fluorene-based protecting group. Its chemical formula is C31H25NO5C_{31}H_{25}NO_{5} with a molecular weight of approximately 491.53 g/mol. This compound features a diphenylalanine structure, which is significant in peptide synthesis due to its ability to stabilize secondary structures in proteins.

The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group for the amino terminus of the peptide chain, preventing undesired reactions during synthesis. This protecting group can be easily removed under mild basic conditions, allowing for further functionalization or coupling with other amino acids in peptide synthesis .

Typical of amino acids and their derivatives:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, which liberates the free amine for subsequent reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids through standard coupling reagents like Dicyclohexylcarbodiimide or N-Hydroxybenzotriazole.
  • Oxidation and Reduction: The benzoyl moiety can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, showcasing its versatility in synthetic organic chemistry .

While specific biological activities of Fmoc-D-Bpa-OH are not extensively documented, derivatives of diphenylalanine are known to exhibit interesting biological properties. They can influence peptide conformation and stability, potentially affecting biological interactions and functions. The incorporation of such derivatives into peptides may enhance their activity or selectivity towards biological targets .

The synthesis of Fmoc-D-Bpa-OH typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available diphenylalanine.
  • Protection: The amino group of diphenylalanine is protected using fluorene-based reagents to form the Fmoc derivative.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for research applications.
  • Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-D-Bpa-OH is primarily used in:

  • Peptide Synthesis: It is widely utilized in solid-phase peptide synthesis due to its stability and ease of deprotection.
  • Research: As a building block for peptides that study protein folding, stability, and interactions.
  • Drug Development: Its unique properties make it suitable for developing peptide-based therapeutics that may target specific biological pathways .

Fmoc-D-Bpa-OH shares structural similarities with several other compounds that also contain aromatic residues or protective groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-TyrosineContains a hydroxyl groupMore hydrophilic; used for different peptide properties
Fmoc-L-PhenylalanineSingle phenyl groupLess sterically hindered; affects peptide folding differently
Fmoc-DiphenylalanineSimilar diphenyl structureLacks chirality; affects binding differently
Fmoc-Trp (Tryptophan)Indole side chainImparts unique optical properties; used in fluorescence studies

Fmoc-D-Bpa-OH's unique diphenylalanine structure allows it to influence peptide conformation significantly, making it distinct among these compounds .

XLogP3

6

Dates

Modify: 2023-08-15

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